Superior Biochemical Potency Compared to the PKD Inhibitor kb NB 142-70
CRT0066101 demonstrates significantly greater biochemical potency against all three PKD isoforms compared to the structurally distinct PKD inhibitor kb NB 142-70 . The difference in potency is substantial, with CRT0066101 exhibiting IC50 values in the low single-digit nanomolar range, whereas kb NB 142-70 requires concentrations 28- to 59-fold higher to achieve equivalent inhibition . This higher potency allows for the use of lower compound concentrations in cellular assays, which can mitigate potential off-target effects.
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | PKD1: 1 nM; PKD2: 2.5 nM; PKD3: 2 nM |
| Comparator Or Baseline | kb NB 142-70: PKD1: 28.3 nM; PKD2: 58.7 nM; PKD3: 53.2 nM |
| Quantified Difference | CRT0066101 is 28.3-fold more potent against PKD1, 23.5-fold more potent against PKD2, and 26.6-fold more potent against PKD3. |
| Conditions | In vitro biochemical kinase assays using purified enzymes. |
Why This Matters
The superior potency of CRT0066101 enables more robust and reliable target engagement at lower concentrations, reducing the risk of off-target effects that are more likely with higher concentrations of a less potent inhibitor like kb NB 142-70.
